Lup-20(29)-Ene-3bate,23-Diol
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Overview
Description
The compound “(3” is a novel chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its complex molecular structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3” can be achieved through multiple synthetic routes. One common method involves the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, a typical synthetic route may involve the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “(3” often involves large-scale chemical processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies and equipment. The industrial production methods may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
“(3” undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and are influenced by the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “(3”, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce “(3”, resulting in reduced forms of the compound.
Substitution: Substitution reactions involving nucleophiles or electrophiles can modify the structure of “(3”, producing various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce simpler, reduced forms of the compound. Substitution reactions can lead to a wide range of substituted products with diverse chemical properties.
Scientific Research Applications
“(3” has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, “(3” is used as a reagent in synthetic organic chemistry to develop new compounds and materials.
Biology: In biological research, “(3” is studied for its potential effects on cellular processes and its role in various biochemical pathways.
Medicine: In medicine, “(3” is investigated for its therapeutic potential, including its ability to interact with specific molecular targets and pathways.
Industry: In industrial applications, “(3” is utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of “(3” involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of “(3”.
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)20-10-13-26(3)16-17-29(6)21(25(20)26)8-9-23-27(4)14-12-24(32)28(5,18-31)22(27)11-15-30(23,29)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21+,22+,23+,24-,25+,26+,27-,28-,29+,30+/m0/s1 |
InChI Key |
RFCPTXGFYWKJJB-VKUYLFACSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)C |
Origin of Product |
United States |
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